molecular formula C11H11ClN2 B13868574 2-(4-Chloroquinolin-2-yl)ethanamine

2-(4-Chloroquinolin-2-yl)ethanamine

Cat. No.: B13868574
M. Wt: 206.67 g/mol
InChI Key: MSJCACSSFWERQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloroquinolin-2-yl)ethanamine typically involves the reaction of 4-chloroquinoline with ethylenediamine under controlled conditions. One common method is the Vilsmeier-Haack reaction, which involves the formation of a chloroiminium salt from 4-chloroquinoline and subsequent reaction with ethylenediamine . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloroquinolin-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloroquinolin-2-yl)ethanamine is unique due to the presence of both the chloroquinoline ring and the ethanamine side chain, which confer enhanced biological activity and reactivity compared to its analogs .

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

2-(4-chloroquinolin-2-yl)ethanamine

InChI

InChI=1S/C11H11ClN2/c12-10-7-8(5-6-13)14-11-4-2-1-3-9(10)11/h1-4,7H,5-6,13H2

InChI Key

MSJCACSSFWERQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)CCN)Cl

Origin of Product

United States

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